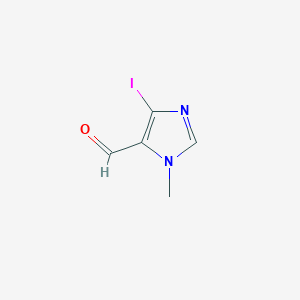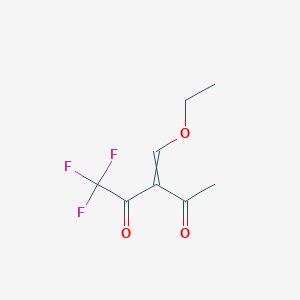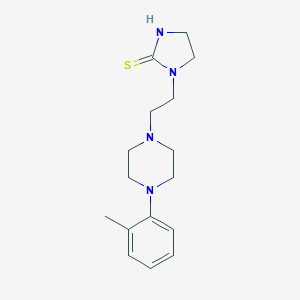
4-Iod-1-methyl-1H-imidazol-5-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is an organic compound with the molecular formula C(_5)H(_5)IN(_2)O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of an iodine atom at the 4-position and a formyl group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of biochemical pathways and interactions.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The imidazole ring is a common motif in many drugs, and modifications at the 4- and 5-positions can lead to compounds with unique biological activities.
Industry
In the chemical industry, 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
Target of Action
Imidazole derivatives are known to be key components in a variety of functional molecules used in diverse applications .
Mode of Action
For instance, 4-Imidazolecarboxaldehyde, a related compound, undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
A related compound, 4-iodo-1h-imidazole, has been reported to improve the open-circuit voltages of perovskite solar cells by reducing pin-holes in perovskite films and suppressing the generation of defects, resulting in decreased nonradiative recombination .
Action Environment
It’s known that the synthesis of imidazole derivatives can be conducted under solvent-free conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde typically begins with 1-methylimidazole.
Iodination: The iodination of 1-methylimidazole can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This introduces the iodine atom at the 4-position.
Formylation: The formylation step involves the introduction of a formyl group at the 5-position. This can be done using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) are used.
Industrial Production Methods
Industrial production methods for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde are similar to laboratory synthesis but are scaled up. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure better control over reaction conditions and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or the Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Oxidation: 4-Iodo-1-methyl-1H-imidazole-5-carboxylic acid.
Reduction: 4-Iodo-1-methyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with a bromine atom instead of iodine.
4-Chloro-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with a chlorine atom instead of iodine.
1-Methyl-1H-imidazole-5-carboxaldehyde: Lacks the halogen atom at the 4-position.
Uniqueness
The presence of the iodine atom in 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde makes it more reactive in substitution reactions compared to its bromo and chloro analogs. This increased reactivity can be advantageous in synthetic applications where a more reactive intermediate is desired.
Eigenschaften
IUPAC Name |
5-iodo-3-methylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQLLAOXIUEEBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378477 |
Source


|
| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189014-13-9 |
Source


|
| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)





![6-Oxidofuro[2,3-c]pyridin-6-ium](/img/structure/B63802.png)

![4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B63804.png)



